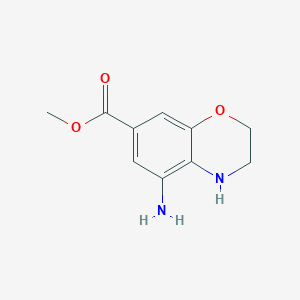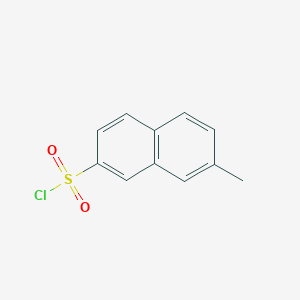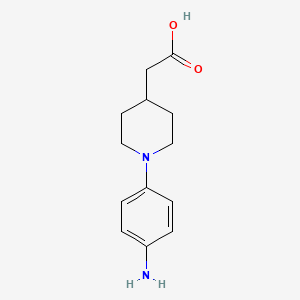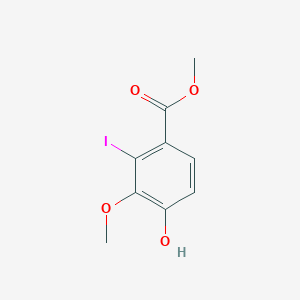![molecular formula C23H19NO4S B13922163 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is a complex organic compound that features a biphenyl sulfonyl group attached to an indole ring, which is further connected to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid typically involves multiple steps, starting with the formation of the biphenyl sulfonyl group and its subsequent attachment to the indole ring. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of palladium catalysts and specific ligands to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The biphenyl sulfonyl group and indole ring are known to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Biphenyl sulfonyl derivatives: Compounds with similar biphenyl sulfonyl groups.
Uniqueness
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is unique due to its combination of the biphenyl sulfonyl group and indole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C23H19NO4S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
3-[1-(3-phenylphenyl)sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO4S/c25-23(26)14-13-19-16-24(22-12-5-4-11-21(19)22)29(27,28)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,25,26) |
Clave InChI |
PPKUPJLFWCDCGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3C=C(C4=CC=CC=C43)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)


![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)






![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
